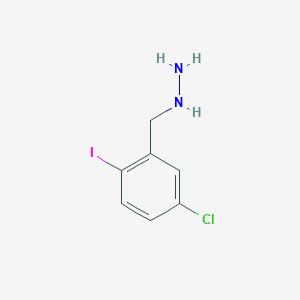

(5-Chloro-2-iodobenzyl)hydrazine

Description

(5-Chloro-2-iodobenzyl)hydrazine is a halogenated hydrazine derivative featuring a benzyl backbone substituted with chlorine (5-position) and iodine (2-position). The hydrazine (-NH-NH2) group is directly attached to the benzyl moiety, enabling diverse reactivity in nucleophilic substitutions, condensation reactions, and coordination chemistry.

Propriétés

Formule moléculaire |

C7H8ClIN2 |

|---|---|

Poids moléculaire |

282.51 g/mol |

Nom IUPAC |

(5-chloro-2-iodophenyl)methylhydrazine |

InChI |

InChI=1S/C7H8ClIN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |

Clé InChI |

OJJOFKRDFUWNLE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1Cl)CNN)I |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-iodobenzyl)hydrazine typically involves the reaction of 5-chloro-2-iodobenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-Chloro-2-iodobenzyl chloride+Hydrazine hydrate→(5-Chloro-2-iodobenzyl)hydrazine+HCl

Industrial Production Methods

Industrial production of (5-Chloro-2-iodobenzyl)hydrazine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Chloro-2-iodobenzyl)hydrazine can undergo various chemical reactions, including:

Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Substituted hydrazine derivatives.

Oxidation: Azides or other oxidized products.

Reduction: Reduced hydrazine derivatives.

Applications De Recherche Scientifique

(5-Chloro-2-iodobenzyl)hydrazine has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.

Biological Studies: The compound can be used to study enzyme inhibition and other biochemical processes.

Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of (5-Chloro-2-iodobenzyl)hydrazine involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparaison Avec Des Composés Similaires

a. Halogen Substituents

- Chloro vs. For example, (2-Iodophenyl)hydrazine hydrochloride () may exhibit distinct reactivity compared to (5-Chloro-2-methoxyphenyl)hydrazine () due to iodine’s weaker electronegativity but stronger steric effects . Steric hindrance: The bulkier iodine atom in (5-Chloro-2-iodobenzyl)hydrazine could reduce reaction rates in sterically sensitive reactions, such as cyclizations or substitutions, compared to smaller chloro analogs .

b. Methoxy vs. Benzyl Groups

- Electronic modulation : Methoxy groups (e.g., in ) donate electron density via resonance, stabilizing intermediates in electrophilic reactions. In contrast, the benzyl group in (5-Chloro-2-iodobenzyl)hydrazine may enhance lipophilicity, impacting solubility and membrane permeability in pharmaceutical applications .

Key Reactivity Differences :

- Cyclization: shows that arylhydrazonomesoxalonitriles with hydrazine yield amidrazones, but steric bulk from iodine in (5-Chloro-2-iodobenzyl)hydrazine might hinder similar cyclization .

- Corrosion inhibition: Hydrazino-methoxy-triazine derivatives () rely on hydrazine groups for adsorption on steel surfaces. The iodine in the target compound could enhance electron density, improving corrosion inhibition at lower concentrations .

b. Material Science

- Corrosion inhibition: Di-hydrazino derivatives (e.g., DHMeT in ) show 97.8% efficiency at 250 ppm. The iodine in (5-Chloro-2-iodobenzyl)hydrazine may improve adsorption on metal surfaces via stronger dipole interactions, even at lower concentrations .

2.4 Toxicity and Stability

- Hepatotoxicity : warns that hydrazine moieties can generate toxic diazohydroxide derivatives. The bulky iodine substituent in (5-Chloro-2-iodobenzyl)hydrazine might sterically hinder metabolic activation, reducing hepatotoxicity compared to smaller analogs like (5-Chloro-2-methoxyphenyl)hydrazine .

- Photostability : Iodine’s susceptibility to photolytic degradation may reduce the shelf-life of the target compound compared to chloro- or methoxy-substituted hydrazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.